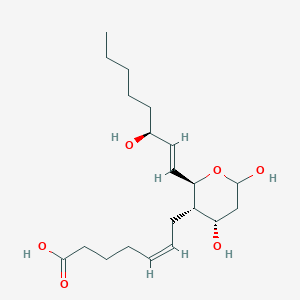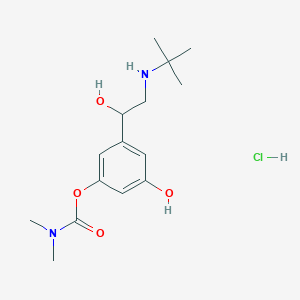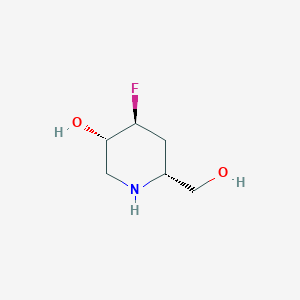
(3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential benefits in different areas of research. In
Mécanisme D'action
The mechanism of action of ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is not well understood. However, it has been suggested that this compound may act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. It may also interact with various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Effets Biochimiques Et Physiologiques
((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been found to have neuroprotective effects and may help to prevent or slow down the progression of neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in lab experiments is its potential for use in the development of new drugs and therapies. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, which makes it difficult to predict its effects in different experimental settings. Additionally, this compound may have some toxic effects at higher doses, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol. One possible direction is to further investigate the mechanism of action of this compound and identify its specific targets in the brain. Another possible direction is to explore the potential applications of this compound in the treatment of various diseases, including neurological disorders, cancer, and viral infections. Additionally, it may be worthwhile to investigate the potential side effects and toxicity of this compound at higher doses to better understand its safety profile. Overall, there is significant potential for future research involving ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol, and further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol can be synthesized through a multistep process involving the reaction of various chemical reagents. One of the commonly used methods for synthesizing this compound is the reaction of 4-fluoropiperidine with formaldehyde and sodium borohydride in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is in the development of new drugs and therapies for various diseases. This compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, diabetes, and viral infections.
Propriétés
Numéro CAS |
151253-52-0 |
|---|---|
Nom du produit |
(3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol |
Formule moléculaire |
C6H12FNO2 |
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
(3S,4S,6R)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5+,6+/m1/s1 |
Clé InChI |
SPSOUXLLOJBBTK-SRQIZXRXSA-N |
SMILES isomérique |
C1[C@@H](NC[C@@H]([C@H]1F)O)CO |
SMILES |
C1C(NCC(C1F)O)CO |
SMILES canonique |
C1C(NCC(C1F)O)CO |
Synonymes |
2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



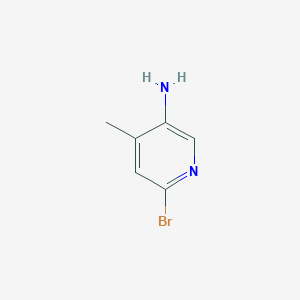
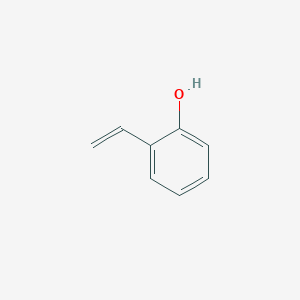
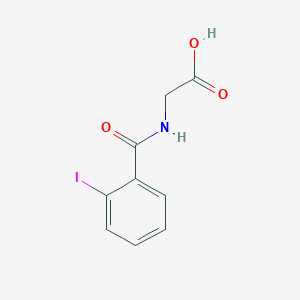
![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
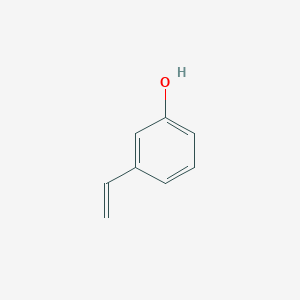

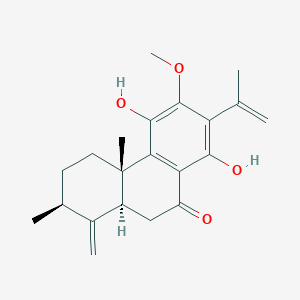
![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
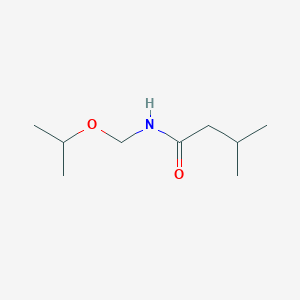
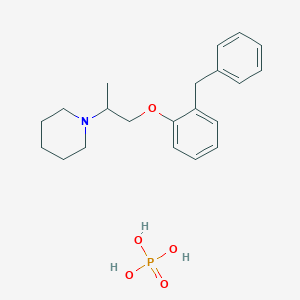
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
